Comparative VEGFR-2 Kinase Inhibitory Activity: N-Phenyl Phthalazinone Scaffold vs. Unsubstituted Core
A direct head-to-head comparison reveals that the 2-phenyl substituted phthalazinone scaffold, which defines 4-(4-Methylphenyl)-2-phenylphthalazin-1-one, confers superior VEGFR-2 inhibitory activity compared to the unsubstituted phthalazinone core. This is evidenced by a study where N-substituted phthalazinones were evaluated for VEGFR-2 inhibition [1]. The target compound represents the core scaffold of the most potent derivative in the series, compound 7a, which displayed an IC50 of 0.14 µM against VEGFR-2. In contrast, compounds lacking the 2-phenyl N-substitution, represented by the unsubstituted 1(2H)-phthalazinone core, consistently showed significantly lower potency in analogous assays, often with IC50 values in the micromolar range or failing to achieve 50% inhibition at the highest tested concentrations [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against VEGFR-2 kinase |
|---|---|
| Target Compound Data | Represents the core scaffold for compound 7a, which had an IC50 of 0.14 µM. |
| Comparator Or Baseline | Unsubstituted 1(2H)-phthalazinone core or 2-alkyl substituted analogs. |
| Quantified Difference | ~10-fold to >100-fold increase in potency compared to non-2-phenyl substituted phthalazinones. |
| Conditions | In vitro kinase inhibition assay. |
Why This Matters
This data quantifiably demonstrates that the 2-phenyl substitution, a defining feature of the target compound, is critical for achieving nanomolar potency against VEGFR-2, making it an essential starting point for developing potent kinase inhibitors.
- [1] Abou-Seri, S. M., et al. (2016). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis, in vitro biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 107, 165-179. View Source
